![molecular formula C7H14ClN B1291891 Chlorhydrate de 3-azabicyclo[3.2.1]octane CAS No. 20969-02-2](/img/structure/B1291891.png)

Chlorhydrate de 3-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

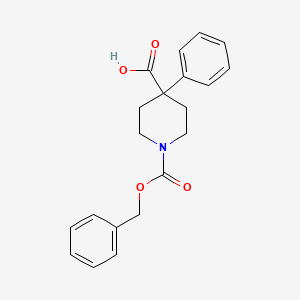

3-Azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Azabicyclo[3.2.1]octane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Azabicyclo[3.2.1]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.2.1]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

Chlorhydrate de 3-azabicyclo[3.2.1]octane: est un intermédiaire clé dans la synthèse des alcaloïdes tropaniques . Ces alcaloïdes possèdent une large gamme d'activités biologiques et présentent un intérêt significatif en chimie médicinale. La construction énantiosélective de l'échafaudage 8-azabicyclo[3.2.1]octane, qui est au centre de ces composés, est une étape cruciale dans la synthèse des produits naturels et des médicaments qui contiennent cette structure.

Synthèse organique

Ce composé sert de matière première et d'intermédiaire important dans la synthèse organique . Son rôle dans la construction de molécules complexes est crucial en raison de sa structure bicyclique rigide, qui peut conférer une stabilité conformationnelle aux molécules synthétisées.

Recherche agrochimique

Dans la recherche agrochimique, le This compound est utilisé pour développer de nouveaux composés qui peuvent agir comme pesticides ou herbicides . Sa structure bicyclique est souvent intégrée dans les molécules conçues pour interagir avec des cibles biologiques spécifiques chez les ravageurs et les mauvaises herbes.

Développement pharmaceutique

L'industrie pharmaceutique utilise ce composé pour le développement de nouveaux agents thérapeutiques . Ses caractéristiques structurales en font un échafaudage précieux pour la conception de médicaments ayant une activité potentielle contre diverses maladies.

Domaine des colorants

En tant qu'intermédiaire dans le domaine des colorants, le This compound contribue à la synthèse de colorants complexes . Les propriétés chimiques uniques de ce composé peuvent influencer la couleur et la stabilité des colorants produits.

Synthèse stéréosélective

La synthèse stéréosélective des molécules est un aspect critique de la production de composés ayant la chiralité désirée. Le This compound est utilisé dans les méthodologies qui nécessitent un contrôle stéréochimique élevé pour obtenir la bonne disposition tridimensionnelle des atomes .

Safety and Hazards

- MSDS : Link to MSDS

Mécanisme D'action

Target of Action

The 3-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with its targets in a manner that leads to changes in biological activity .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32It is known that the compound is a key synthetic intermediate in several total syntheses .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[32Preliminary bioassay results showed that targeted compounds exhibited good nematicidal activities against Meloidogyne incognita .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octane hydrochloride. For example, the formation of dust and aerosols should be avoided as it may result in the formation of combustible dusts .

Analyse Biochimique

Biochemical Properties

3-Azabicyclo[3.2.1]octane hydrochloride plays a crucial role in several biochemical reactions due to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors, which are involved in pain regulation and mood modulation . Additionally, its rigid bicyclic backbone provides stability and specificity in binding interactions, making it a valuable tool in medicinal chemistry.

Cellular Effects

The effects of 3-Azabicyclo[3.2.1]octane hydrochloride on cellular processes are diverse and significant. It has been reported to exhibit cytotoxic activity on different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with κ-opioid receptors can lead to changes in downstream signaling pathways, ultimately impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, 3-Azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. Its agonist activity at κ-opioid receptors involves binding to the receptor’s active site, leading to receptor activation and subsequent signal transduction . This activation can result in the inhibition or activation of various enzymes and changes in gene expression, contributing to the compound’s overall biological effects. The rigid structure of 3-Azabicyclo[3.2.1]octane hydrochloride enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.2.1]octane hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to 3-Azabicyclo[3.2.1]octane hydrochloride can lead to sustained changes in cell signaling and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.2.1]octane hydrochloride in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and mood enhancement, through its interaction with κ-opioid receptors . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for optimizing the therapeutic potential of 3-Azabicyclo[3.2.1]octane hydrochloride while minimizing adverse outcomes.

Metabolic Pathways

3-Azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological effects . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic potential of 3-Azabicyclo[3.2.1]octane hydrochloride in various biological contexts.

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.2.1]octane hydrochloride can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, influencing its interactions with biomolecules and its overall biological effects . Studying the subcellular localization of 3-Azabicyclo[3.2.1]octane hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOOHTXASHKGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20969-02-2 | |

| Record name | 3-azabicyclo[3.2.1]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the improved synthesis method for 3-Azabicyclo[3.2.1]octane hydrochloride described in the research?

A1: The research article highlights the use of hydrazoic acid with concentrated sulfuric acid and phosphorus pentoxide in the Schmidt reaction of norcamphor []. This modification leads to an improved yield of the lactam, which is then reduced to 3-Azabicyclo[3.2.1]octane using lithium aluminum hydride. This improved synthesis is valuable as it provides a more efficient route to obtain the target compound, which can be further used to synthesize potentially bioactive molecules like the phenothiazine derivatives mentioned in the study.

Q2: Why is the synthesis of phenothiazine derivatives of 3-Azabicyclo[3.2.1]octane of interest?

A2: While the research itself doesn't delve into the specific applications of these derivatives, phenothiazines are a class of compounds known for their diverse biological activities. These include antipsychotic, antiemetic, and antihistaminic properties []. By attaching the 3-Azabicyclo[3.2.1]octane moiety to the phenothiazine core, the researchers aimed to potentially create novel compounds with altered pharmacological profiles. This could be due to changes in factors like receptor binding affinity, lipophilicity, or metabolic stability. Further research would be needed to evaluate the specific activities and properties of these synthesized derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

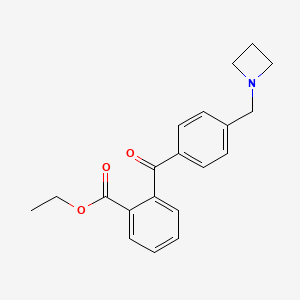

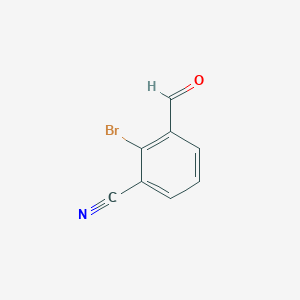

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)